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Compound Name: |
o

Cat. No.: B5242881

Get Quote

Introduction & Molecule Profile[1][2][3][4][5][6]

1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a synthetic 8-aminoquinoline derivative structurally

related to Nitroxoline (5-nitro-8-hydroxyquinoline). While the parent compound Nitroxoline is a
well-established urinary antibiotic and metallo-chelator, the substitution of the 8-hydroxyl group
with a piperidin-3-ol moiety significantly alters its physicochemical properties and target
specificity.

Recent medicinal chemistry campaigns have identified this scaffold as a potent, reversible
inhibitor of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a metalloenzyme responsible
for removing N-terminal methionine from nascent proteins, a process critical for endothelial cell
proliferation (angiogenesis) and tumor growth.[1] Additionally, the 5-nitroquinoline core retains
broad-spectrum antimicrobial activity via metal ion sequestration (specifically Zn2* and Mn2*).

Chemical Profile
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Property Detail
IUPAC Name 1-(5-nitroquinolin-8-yl)piperidin-3-ol
Core Scaffold 5-Nitro-8-aminoquinoline
Molecular Weight ~273.29 g/mol
N Soluble in DMSO (>20 mg/mL); sparingly
Solubility ]
soluble in water.
Yellow to orange crystalline solid (characteristic
Appearance . o
of 5-nitroquinolines).
Primary Target Methionine Aminopeptidase 2 (MetAP2)
Bidentate chelation of active site metal ions
Mechanism (Mn2+/Co2*); Steric blockade of substrate

pocket.

Mechanism of Action

The biological activity of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol relies on its ability to ligate
divalent cations within the active sites of metalloenzymes.

* MetAP2 Inhibition: The quinoline nitrogen and the nitro group (via electronic withdrawal
affecting the ring electron density) facilitate binding to the dinuclear metal center (Mn2*/Co?*)
of MetAP2. This prevents the enzyme from cleaving the N-terminal methionine from
substrates like elF2a.

o Downstream Effect: Accumulation of unprocessed N-terminal methionine leads to the
phosphorylation of elF2q, resulting in the arrest of the cell cycle (G1 phase) specifically in
endothelial cells (anti-angiogenic effect).
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Figure 1: Mechanism of Action. The compound inhibits MetAP2, preventing N-terminal
methionine excision, triggering stress responses that arrest cell division.

Protocol A: Cell-Free MetAP2 Enzymatic Assay

Objective: Quantify the ICso of the compound against recombinant human MetAP2. Principle:
MetAP2 cleaves the fluorogenic substrate Met-Gly-Pro-AMC to release fluorescent AMC (7-
amino-4-methylcoumarin).

Reagents Required[2][5][8][9]

e Buffer: 50 mM HEPES (pH 7.5), 100 mM NacCl.

Activator: 1 mM MnCIlz (Critical: MetAP2 is inactive without metal ions).

Substrate: Met-Gly-Pro-AMC (Custom synthesis or commercial, e.g., Bachem). Final conc:
200 pM.

Enzyme: Recombinant Human MetAP2 (rhMetAP2).

Positive Control: TNP-470 or Fumagillin (Irreversible inhibitors).

Step-by-Step Methodology

» Compound Preparation:
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o Dissolve 1-(5-Nitroquinolin-8-yl)piperidin-3-ol in 100% DMSO to a stock of 10 mM.
o Prepare serial dilutions (1:3) in DMSO.

o Further dilute 1:20 into Assay Buffer to ensure final DMSO < 1%.

e Enzyme Activation:

o Incubate rhMetAP2 (20 nM final) with 1 mM MnClz in Assay Buffer for 30 minutes on ice.
Note: This loads the active site with the necessary metal cofactor.

o Reaction Setup (96-well Black Plate):
o Add 10 pL of diluted Compound.
o Add 40 pL of Activated Enzyme Mix.
o Incubate for 15 minutes at room temperature to allow equilibrium binding.
* Initiation:
o Add 50 pL of Substrate Solution (400 uM Met-Gly-Pro-AMC).
o Detection:
o Monitor fluorescence kinetically for 30 minutes at 25°C.
o Ex/Em: 360 nm /460 nm.
e Analysis:
o Calculate the slope (RFU/min) for the linear portion of the curve.
o Plot % Activity vs. Log[Concentration] to determine ICso.

Protocol B: HUVEC Anti-Proliferation Assay

Objective: Validate biological efficacy in a physiologically relevant angiogenesis model. Cell
Line: Human Umbilical Vein Endothelial Cells (HUVEC).
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Experimental Logic

Endothelial cells are uniquely sensitive to MetAP2 inhibition compared to other cell types (e.g.,
fibroblasts). A specific MetAP2 inhibitor should potently inhibit HUVEC growth (ICso < 1 uM)
while showing reduced toxicity to non-endothelial controls.

Reagents
¢ Media: EGM-2 (Endothelial Growth Medium) with VEGF.

e Readout: BrdU Incorporation Kit (measures DNA synthesis) or CellTiter-Glo (ATP).

Step-by-Step Methodology

e Seeding:
o Seed HUVECS at 3,000 cells/well in a 96-well clear-bottom tissue culture plate.
o Allow attachment for 24 hours.
e Treatment:
o Remove old media. Add fresh EGM-2 containing the compound (0.1 nM — 10 uM).
o Include a Vehicle Control (0.1% DMSOQO) and Positive Control (TNP-470, 10 nM).
* Incubation:
o Incubate for 72 hours at 37°C, 5% CO:s-.
o Critical: Do not change media during this period to maintain steady-state inhibition.
e Quantification (BrdU method):
o Add BrdU labeling reagent 4 hours prior to the end of incubation.
o Fix cells and denature DNA (per kit protocol).

o Add anti-BrdU antibody and detect via chemiluminescence or absorbance.
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o Data Interpretation:

o A'cytostatic" profile (growth arrest) rather than "cytotoxic" (cell death) is characteristic of
MetAP2 inhibition. Compare cell counts to Time=0 controls.

Protocol C: Antimicrobial Susceptibility (MIC)

Objective: Assess the secondary activity derived from the 5-nitro-8-quinolinyl core. Target
Strains:E. coli (Gram-), S. aureus (Gram+), C. albicans (Fungal).

Methodology (CLSI Guidelines)

e Inoculum: Prepare bacterial suspension to 5 x 10> CFU/mL in Cation-Adjusted Mueller-
Hinton Broth (CAMHB).

o Plate Setup:
o Use 96-well round-bottom plates.
o Add 100 pL of compound (2-fold serial dilutions, range 64 pg/mL to 0.125 pg/mL).
¢ Inoculation: Add 100 uL of bacterial suspension to each well.
* Incubation: 16—20 hours at 35°C.
» Readout:
o Visual inspection for turbidity.
o MIC Definition: The lowest concentration inhibiting visible growth.

o Note: 8-hydroxyquinoline derivatives often show a "trailing endpoint” due to metal
chelation effects. Ensure CAMHB has standard cation levels (Ca2*, Mg?*).

Experimental Workflow Diagram
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Figure 2: Validation Workflow. From solubilization to enzymatic target confirmation and

phenotypic readout.

Data Reporting Template

When recording results for 1-(5-Nitroquinolin-8-yl)piperidin-3-ol, use the following structure

to ensure comparability with literature standards (e.g., Nitroxoline, TNP-470).
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. . Acceptance
Assay Type Metric Unit L .
Criteria (Potent Hit)
MetAP2 Enzymatic ICso0 nM <100 nM
HUVEC Proliferation Glso nM <500 nM
_ o > 10 puM (Selectivity
Fibroblast Toxicity CCso LY
Index > 20)
Antimicrobial (S.
MIC pg/mL <4 pg/mL
aureus)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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